Naphtho[1,8-cd]-1,2-thiaselenole
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Overview
Description
Naphtho[1,8-cd]-1,2-thiaselenole is a heterocyclic compound that incorporates both sulfur and selenium atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,8-cd]-1,2-thiaselenole typically involves the cyclization of naphthalene derivatives with sulfur and selenium-containing reagents. One common method includes the use of palladium-catalyzed cross-coupling reactions followed by cycloisomerization. For instance, the reaction of 1,8-dihalonaphthalene with thiol and selenol under palladium catalysis can yield the desired thiaselenole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,8-cd]-1,2-thiaselenole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides and selenoxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield the corresponding thiol and selenol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, selenoxides, thiols, selenols, and various substituted naphthothiaselenoles.
Scientific Research Applications
Naphtho[1,8-cd]-1,2-thiaselenole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an anticancer agent and in antimicrobial therapies.
Mechanism of Action
The mechanism by which Naphtho[1,8-cd]-1,2-thiaselenole exerts its effects is largely dependent on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes and proteins, leading to the inhibition of specific pathways. The presence of sulfur and selenium atoms allows for unique redox properties, which can be exploited in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,8-cd]-1,2-thiophene: Similar structure but contains only sulfur.
Naphtho[1,8-cd]-1,2-selenophene: Similar structure but contains only selenium.
Naphtho[1,8-bc]pyran: Contains oxygen instead of sulfur or selenium.
Uniqueness
Naphtho[1,8-cd]-1,2-thiaselenole is unique due to the simultaneous presence of both sulfur and selenium atoms, which imparts distinct electronic and chemical properties.
Properties
CAS No. |
64869-35-8 |
---|---|
Molecular Formula |
C10H6SSe |
Molecular Weight |
237.19 g/mol |
IUPAC Name |
2-thia-3-selenatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C10H6SSe/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H |
InChI Key |
CNVRUDFAIBEQAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)S[Se]C3=CC=C2 |
Origin of Product |
United States |
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